
Phenyltri-m-tolylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyltri-m-tolylsilane is an organosilicon compound with the chemical formula C27H26Si. It is known for its unique structure, where a silicon atom is bonded to one phenyl group and three m-tolyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyltri-m-tolylsilane can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with trichlorosilane, followed by the addition of m-tolylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of metal catalysts to enhance the reaction efficiency. Catalysts such as platinum or palladium are commonly used to facilitate the hydrosilylation process, where hydrosilanes react with aromatic compounds under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Phenyltri-m-tolylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to simpler silanes.
Substitution: The aromatic groups in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
Phenyltri-m-tolylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and ceramics.
Biology: The compound is explored for its potential in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to investigate its use in developing new pharmaceuticals.
Industry: this compound is utilized in the production of high-performance coatings and adhesives
Mechanism of Action
The mechanism of action of phenyltri-m-tolylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. This property is exploited in materials science to create durable and heat-resistant materials. Additionally, the aromatic groups in the compound can participate in π-π interactions, enhancing its reactivity in organic synthesis .
Comparison with Similar Compounds
Phenyltri-m-tolylsilane can be compared with other organosilicon compounds such as:
Phenyltrimethylsilane: Similar structure but with methyl groups instead of m-tolyl groups.
Phenyltriethoxysilane: Contains ethoxy groups, making it more reactive in hydrolysis reactions.
Triphenylsilane: Lacks the m-tolyl groups, resulting in different reactivity and applications.
Uniqueness: this compound’s unique combination of phenyl and m-tolyl groups provides it with distinct chemical properties, making it suitable for specialized applications in materials science and organic synthesis .
Properties
Molecular Formula |
C27H26Si |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
tris(3-methylphenyl)-phenylsilane |
InChI |
InChI=1S/C27H26Si/c1-21-10-7-15-25(18-21)28(24-13-5-4-6-14-24,26-16-8-11-22(2)19-26)27-17-9-12-23(3)20-27/h4-20H,1-3H3 |
InChI Key |
KOFCRNNYNLKEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




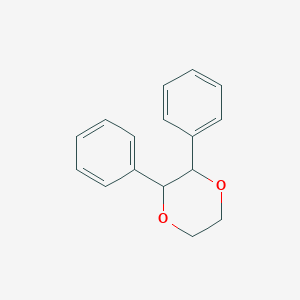
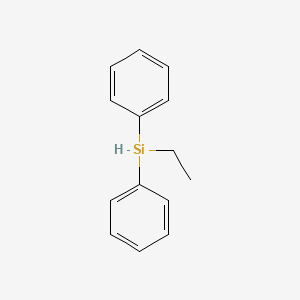
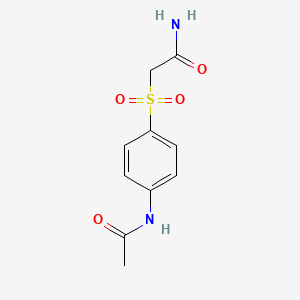
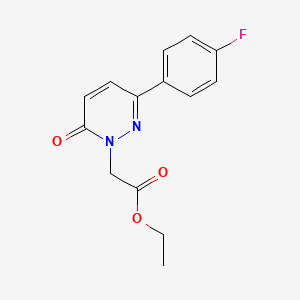

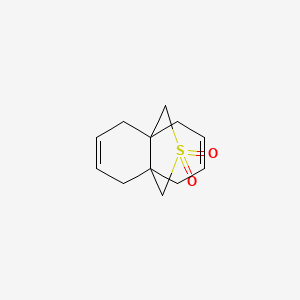



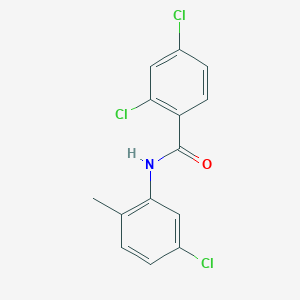
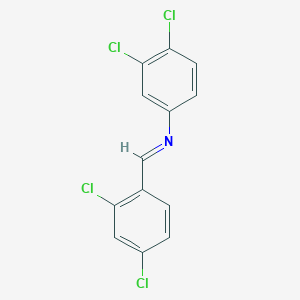
![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)
